2-Nitro-5-pyrrolidin-1-ylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-pyrrolidin-1-ylbenzonitrile is an organic compound with the molecular formula C11H11N3O2 It is characterized by the presence of a nitro group, a pyrrolidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-pyrrolidin-1-ylbenzonitrile typically involves the reaction of pyrrolidine with 2-chloro-5-nitrobenzonitrile. The reaction is carried out in ethanol as a solvent and requires heating for approximately 2 hours . The reaction conditions are relatively mild, making this method efficient and practical for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-pyrrolidin-1-ylbenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 2-Amino-5-pyrrolidin-1-ylbenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
2-Nitro-5-pyrrolidin-1-ylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-5-pyrrolidin-1-ylbenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The nitro group and pyrrolidine ring are likely key functional groups involved in these interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-pyrrolidin-1-ylbenzamide
- 2-Nitro-5-pyrrolidin-1-ylbenzoic acid
- 2-Nitro-5-pyrrolidin-1-ylbenzaldehyde
Uniqueness
2-Nitro-5-pyrrolidin-1-ylbenzonitrile is unique due to the presence of the benzonitrile moiety, which imparts distinct chemical properties compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-7-10(13-5-1-2-6-13)3-4-11(9)14(15)16/h3-4,7H,1-2,5-6H2 |
InChI Key |
JHQWITOJMJPXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.